molecular formula C24H23BBrNO2 B6301232 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester CAS No. 2121512-10-3

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester

Cat. No.: B6301232
CAS No.: 2121512-10-3
M. Wt: 448.2 g/mol
InChI Key: RUFYFSATBNDZNN-UHFFFAOYSA-N
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Description

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is a complex organic compound that features a brominated phenyl ring bonded to a carbazole moiety and a boronic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various substituted phenylboronic acid esters, while coupling reactions can produce more complex biaryl compounds .

Scientific Research Applications

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester exerts its effects is largely dependent on its chemical structure. The carbazole moiety can interact with various molecular targets, such as enzymes or receptors, through π-π stacking interactions or hydrogen bonding. The boronic acid ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in the design of enzyme inhibitors or sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is unique due to the presence of both a carbazole moiety and a boronic acid ester group. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

9-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BBrNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFYFSATBNDZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)N3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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